molecular formula C10H14ClNO3S B13171429 N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide

N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide

Cat. No.: B13171429
M. Wt: 263.74 g/mol
InChI Key: KONSDXDLUSDQTI-JTQLQIEISA-N
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Description

N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide is a chemical compound with the molecular formula C10H14ClNO3S. This compound is primarily used in proteomics research and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide typically involves the reaction of 4-[(1R)-2-chloro-1-hydroxyethyl]aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide
  • N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide

Uniqueness

N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide is unique due to its specific structural features, such as the presence of a chloro group and a hydroxyethyl group, which confer distinct chemical and biological properties. These features make it particularly valuable in proteomics research and other scientific applications .

Properties

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74 g/mol

IUPAC Name

N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C10H14ClNO3S/c1-12(16(2,14)15)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7H2,1-2H3/t10-/m0/s1

InChI Key

KONSDXDLUSDQTI-JTQLQIEISA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)[C@H](CCl)O)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C

Origin of Product

United States

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